2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
2-(2-(4-Bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]decane core substituted with a 4-bromophenyl group at position 2 and a 3-oxo moiety. The acetamide side chain is functionalized with a 3-chloro-4-fluorophenyl group, contributing to its unique electronic and steric properties. Its synthesis likely involves coupling reactions similar to those described for analogous triazaspiro derivatives, such as HBTU-mediated amide bond formation .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClFN4O2/c22-14-3-1-13(2-4-14)19-20(30)27-21(26-19)7-9-28(10-8-21)12-18(29)25-15-5-6-17(24)16(23)11-15/h1-6,11H,7-10,12H2,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGJAIXUUIKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
The structural features of this compound contribute to its biological activity. The triazaspiro framework is known for its ability to interact with biological targets, potentially influencing various biochemical pathways. The bromophenyl and chlorofluorophenyl substituents may enhance its lipophilicity and receptor binding capabilities.
Preliminary Biological Activity
While direct studies on the biological activity of this specific compound are scarce, related compounds with similar structural motifs have demonstrated various pharmacological effects:
- Antimicrobial Activity : Compounds featuring spirocyclic structures often exhibit antimicrobial properties, as seen in studies involving triazaspiro derivatives .
- Antitumor Activity : Structural analogs have shown promise in inhibiting tumor growth, particularly in models of breast and lung cancer .
- Anticonvulsant Properties : Some derivatives related to this compound have been tested for anticonvulsant effects in animal models, indicating potential neuroprotective roles .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of compounds similar to the target molecule against various bacterial strains. The results indicated that modifications in the phenyl substituents significantly affected the activity against Gram-positive and Gram-negative bacteria.
Antitumor Activity
Research on triazaspiro compounds has revealed their ability to induce apoptosis in cancer cell lines. For example, derivatives with bromophenyl substitutions were shown to activate caspase pathways, leading to programmed cell death .
Anticonvulsant Research
In a study focusing on the anticonvulsant properties of related compounds, it was found that certain modifications enhanced protective effects against seizures induced by pentylenetetrazole (PTZ). The mechanism was hypothesized to involve modulation of GABAergic neurotransmission .
Comparative Analysis
To better understand the potential of 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide , a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-5-fluoro-1H-indole-2-carboxamide | C21H22BrN3O3 | Indole moiety | Antitumor |
| 2-(4-bromophenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide | C17H13BrN2O2S | Thiazole incorporation | Antimicrobial |
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-4-fluorobenzamide | C21H22BrFN2O | Fluorinated variant | Anticonvulsant |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Variations: The target compound shares the 1,4,8-triazaspiro[4.5]dec-1-en-3-one core with compounds in and , whereas pyridazinone-based analogues () differ in heterocyclic architecture, impacting receptor selectivity .
- Acetamide Tail: The 3-chloro-4-fluorophenyl acetamide may confer higher metabolic stability relative to trifluoromethyl or dichlorophenethyl groups .
Pharmacological and Physicochemical Properties
Table 2: Molecular and Pharmacokinetic Profiles
*LogP values inferred from substituent contributions.
Key Findings:
- Potency: Pyridazinone-based FPR agonists () exhibit nanomolar efficacy, whereas triazaspiro derivatives like Compound 5 show micromolar-range inhibition . The target compound’s activity may align with kinase inhibitors (e.g., DDR1) due to structural parallels .
- Selectivity : The 3-chloro-4-fluorophenyl group in the target compound may reduce off-target effects compared to dichlorophenethyl or trifluoromethylphenyl analogues .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can side reactions be minimized?
The synthesis of structurally analogous acetamides involves coupling 4-bromophenylacetic acid with substituted anilines using carbodiimide crosslinkers (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane, with triethylamine as a base . To minimize side reactions (e.g., hydrolysis or undesired cyclization), maintain low temperatures (~273 K) during coupling and use inert atmospheres. Post-reaction purification via extraction (e.g., saturated NaHCO₃ washes) and slow evaporation crystallization (e.g., methylene chloride) yields high-purity crystals .
Key Synthetic Conditions :
| Reagent/Parameter | Role/Condition |
|---|---|
| EDC | Activates carboxylic acid for amide bond formation |
| Triethylamine | Neutralizes HCl byproduct, maintains reaction pH |
| Dichloromethane | Solvent with low polarity for coupling |
| Slow evaporation | Crystallization method for single-crystal growth |
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging hydrogen-bonding interactions (N–H⋯O, C–H⋯F) for packing stability . ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize molecular conformation and intermolecular interactions . For example, dihedral angles between aromatic rings (e.g., ~66° in similar acetamides) confirm steric and electronic influences on molecular geometry .
Q. What safety protocols should be followed when handling this compound?
Based on safety data sheets for structurally related bromophenyl/chlorofluorophenyl acetamides:
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin contact : Wash with soap and water; consult a physician.
- Eye exposure : Rinse with water for ≥15 minutes.
- Spill management : Use PPE (gloves, goggles) and adsorbents (e.g., silica gel) .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry). For example, a factorial design could optimize EDC:aniline molar ratios and reaction time to maximize yield while minimizing impurities. Response surface methodology (RSM) may further refine conditions .
Example DoE Table :
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 273 K | 298 K |
| EDC:Aniline Ratio | 1:1 | 1.5:1 |
| Reaction Time | 3 h | 6 h |
Q. What computational approaches can predict the reactivity or biological activity of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., amide bond formation) and transition states.
- Molecular Docking : Screen against target proteins (e.g., enzymes with spirocyclic binding pockets) to predict binding affinity.
- Reaction Path Search : Tools like ICReDD integrate computational and experimental data to accelerate reaction discovery, particularly for spirocyclic systems .
Q. How do substituents (4-bromophenyl, 3-chloro-4-fluorophenyl) influence crystallographic packing?
The bromine atom’s bulkiness and halogen bonding (C–Br⋯O) can direct molecular packing, while chloro-fluorophenyl groups introduce dipolar interactions (C–F⋯H). In similar structures, these substituents create twisted conformations (dihedral angles ~40–86°) between aromatic rings and the acetamide backbone, affecting solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
